molecular formula C14H16Cl2O2 B8776340 3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid CAS No. 300355-34-4

3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid

Cat. No. B8776340
CAS RN: 300355-34-4
M. Wt: 287.2 g/mol
InChI Key: FJSODZKQLZQDHD-UHFFFAOYSA-N
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Description

3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid is a monocarboxylic acid that is propionic acid in which one of the methyl hydrogens is substituted by a cyclopentyl group .


Synthesis Analysis

The synthesis of 3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid involves nonaqueous reactions carried out under an argon or nitrogen atmosphere at 25°C . A solution of 3-cyclopentyl-2(S)-(3,4-dichlorophenyl)-propionic acid in methylene chloride and N,N-dimethylformamide cooled to 0°C was treated with a 2 M solution of oxalyl chloride in methylene chloride . The reaction was stirred at 0°C for 30 minutes .


Molecular Structure Analysis

The molecular formula of 3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid is C14H16Cl2O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The specific chemical reactions of 3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid depend on its application in the synthesis of different compounds . As an intermediate in pharmaceutical synthesis, it may participate in various chemical reactions to form the desired drug molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid include a boiling point of 130-132 °C/12 mmHg and a density of 0.996 g/mL at 25 °C .

Mechanism of Action

The specific mechanism of action of 3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid depends on its application in the synthesis of different compounds .

Safety and Hazards

The safety and hazards associated with 3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid include being classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is also classified as Flam. Liq. 3 .

properties

CAS RN

300355-34-4

Molecular Formula

C14H16Cl2O2

Molecular Weight

287.2 g/mol

IUPAC Name

3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C14H16Cl2O2/c15-12-6-5-10(8-13(12)16)11(14(17)18)7-9-3-1-2-4-9/h5-6,8-9,11H,1-4,7H2,(H,17,18)

InChI Key

FJSODZKQLZQDHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (13.36 mL, 101.89 mmol) in tetrahydrofuran (250 mL) was cooled to −78° C. under a nitrogen atmosphere and then treated with a 2.0M solution of n-butyllithium in hexanes (51 mL, 101.89 mmol). The reaction mixture was stirred at −78° C. for 15 min, at which time, a solution of 3,4-dichlorophenyl acetic acid (9.08 g, 44.3 mmol) in tetrahydrofuran (60 mL) and hexamethylphosphoramide (20 mL) was slowly added via a cannula. The bright yellow solution was allowed to stir at −78° C. for 1 h, at which time, a solution of iodomethylcyclopentane (11.17 g, 53.2 mmol) in hexamethylphosphoramide (10 mL) was added via a cannula. The reaction mixture was stirred at −78° C. for 1 h. The reaction mixture was then allowed to warm to 25° C. where it was stirred for 14 h. The reaction mixture was then acidified to pH=2 by the dropwise addition of a 1N aqueous hydrochloric acid solution and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, chloroform then 99/1 chloroform/methanol) afforded 3-cyclopentyl-2-(3,4-dichlorophenyl)-propionic acid (10.28 g, 81%) as a white solid: mp 74.5-76.9° C.; EI-HRMS m/e calcd for C14H16Cl2O2 (M+) 286.0527, found 286.0534.
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13.36 mL
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250 mL
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51 mL
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9.08 g
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60 mL
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20 mL
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11.17 g
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